2-Chloro-5-methoxybenzamide

Description

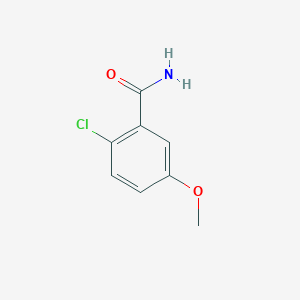

Structure

2D Structure

3D Structure

Properties

CAS No. |

62798-01-0 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

2-chloro-5-methoxybenzamide |

InChI |

InChI=1S/C8H8ClNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |

InChI Key |

WLGCZZXKEJFOIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Methoxybenzamide

Established Synthetic Routes to 2-Chloro-5-methoxybenzamide and its Precursors

Multi-Step Synthesis from Substituted Benzoic Acids

The synthesis of this compound often originates from substituted benzoic acids, such as 2-methoxybenzoic acid or 5-chlorosalicylic acid. google.com A common precursor is 2-methoxy-5-chlorobenzoic acid. google.com

One established route involves the chlorination of 2-methoxybenzoic acid. google.com This can be achieved using chlorine gas in a solvent like carbon tetrachloride, often in the presence of a catalyst such as iodine. google.com The reaction is typically heated to reflux. google.com Another method utilizes a mixture of hydrochloric acid and hydrogen peroxide in an alcohol solvent at room temperature, although this process can be lengthy. google.com

Alternatively, synthesis can begin with 5-chlorosalicylic acid. google.com This route involves methylation of the hydroxyl group to form a methoxy (B1213986) group. google.com Common methylating agents include dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. google.com The reaction can be carried out in a solvent such as acetone. google.com Following methylation, the resulting 5-chloro-2-methoxybenzoic acid is converted to the target benzamide (B126). google.com

The key intermediate, 2-chloro-5-methoxybenzoic acid, can also be prepared from 2-bromo-5-methoxybenzoic acid through a series of reactions. This involves converting the benzoic acid to its acid chloride, followed by reaction with diethylamine (B46881) to form an amide, and subsequent condensation with thiomethanol. wiley.com

The following table summarizes a typical multi-step synthesis starting from 5-chlorosalicylic acid:

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1. Esterification | 5-Chlorosalicylic acid, Methanol | Concentrated sulfuric acid, reflux | Methyl 5-chlorosalicylate | 92% google.com |

| 2. Methylation | Methyl 5-chlorosalicylate, Dimethyl sulfate | Sodium hydroxide, acetone, reflux | Methyl 5-chloro-2-methoxybenzoate | 66% google.com |

| 3. Amidation | Methyl 5-chloro-2-methoxybenzoate, Phenethylamine (B48288) | Heat at 125°C | N-Phenethyl-5-chloro-2-methoxybenzamide | 84% google.com |

Amide Bond Formation Strategies for the this compound Moiety

A crucial step in the synthesis of this compound and its derivatives is the formation of the amide bond. This is most commonly achieved by converting the parent carboxylic acid, 2-chloro-5-methoxybenzoic acid, into a more reactive species, which is then reacted with an amine.

A widely used method involves the conversion of the carboxylic acid to its corresponding acid chloride, 2-chloro-5-methoxybenzoyl chloride. google.comgoogle.com This is typically accomplished by refluxing the carboxylic acid with thionyl chloride (SOCl₂), sometimes in a solvent like benzene (B151609). google.comgoogle.com After removing the excess thionyl chloride, the resulting acid chloride is then treated with an amine or ammonia (B1221849) to form the amide. google.comgoogle.com This amidation step is often carried out in an inert solvent such as benzene or dimethylformamide (DMF) at temperatures ranging from -20°C to room temperature. google.com A base like triethylamine (B128534) may be added to neutralize the hydrochloric acid byproduct.

Another approach to amide bond formation utilizes coupling reagents. semanticscholar.orgnih.gov For instance, ethylchloroformate in the presence of triethylamine can be used to activate the carboxylic acid for reaction with an amine. semanticscholar.org This method has been employed to synthesize N-substituted this compound derivatives in good yields. semanticscholar.org More advanced methods involve the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which act as activating agents for the carboxylic acid. nih.govacs.org

Direct amidation of the carboxylic acid without prior activation is also possible, though it may require harsher conditions or specific catalysts. d-nb.inforsc.org For example, heating a mixture of the carboxylic acid and an amine at high temperatures can lead to amide formation. google.com Catalytic methods using agents like titanium tetrachloride (TiCl₄) have also been developed to facilitate direct condensation of carboxylic acids and amines. d-nb.info

The table below outlines various amide bond formation strategies:

| Starting Material | Activating/Coupling Reagent | Amine | Solvent | Conditions | Product | Yield |

| 2-chloro-5-methoxybenzoic acid | Thionyl chloride | Ammonia gas | Benzene | Cooling | This compound | 95% google.com |

| 5-Chloro-2-methoxybenzoic acid | Thionyl chloride | Phenethylamine | Benzene | - | N-Phenethyl-5-chloro-2-methoxybenzamide | 90% google.com |

| 5-Chloro-2-methoxybenzoic acid | Ethylchloroformate/Triethylamine | Aniline | Dichloromethane | Room temperature | 5-chloro-2-methoxy-N-phenylbenzamide | 94% semanticscholar.org |

| Benzoic acid (model) | N-chlorophthalimide/Triphenylphosphine | Aniline | Toluene | Room temperature | N-Phenylbenzamide | 69% nih.gov |

| Methyl 5-chloro-2-methoxybenzoate | - | Phenethylamine | - | 125°C | N-Phenethyl-5-chloro-2-methoxybenzamide | 84% google.com |

Advanced Synthetic Approaches and Process Optimization

Chemo- and Regioselective Synthesis of this compound and Analogues

The chemo- and regioselective synthesis of this compound and its analogues is crucial for ensuring the correct substitution pattern and avoiding unwanted isomers. The directing effects of the substituents on the benzene ring play a key role in these selective syntheses.

In the chlorination of 2-methoxybenzoic acid, the methoxy group is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. The chlorine atom is introduced at the 5-position, which is para to the methoxy group and meta to the carboxylic acid group, leading to the desired 2-chloro-5-methoxybenzoic acid precursor. google.com The use of specific catalysts and controlled reaction conditions helps to ensure high regioselectivity.

For the synthesis of more complex analogues, selective reactions on different parts of the molecule are necessary. For example, in the synthesis of N-(2-(benzo[d]thiazol-2-yl)-5-methoxyphenyl)benzamide, a Ru(II)-catalyzed C-H amidation was employed to selectively introduce a benzamide group at the position ortho to the methoxy group of a benzothiazole (B30560) derivative. nih.gov This demonstrates a high degree of regioselectivity in C-N bond formation.

Furthermore, methods have been developed for the selective mono-alkylation of N-methoxybenzamides, allowing for the introduction of various substituents at the 2-position of the benzamide ring. rsc.org This highlights the ability to selectively functionalize the aromatic ring while the amide group remains intact.

Development of High-Yielding Protocols for this compound Synthesis

Optimizing reaction conditions is key to developing high-yielding protocols for the synthesis of this compound. Several strategies have been employed to maximize yields throughout the synthetic sequence.

In the preparation of the precursor, 2-chloro-5-methoxybenzoic acid, the choice of chlorinating agent and reaction conditions is critical. For instance, using thionyl chloride to convert the carboxylic acid to the acid chloride, followed by amidation with ammonia gas, has been reported to yield this compound in up to 95%. google.com

Another high-yielding approach involves the methylation of 5-chlorosalicylic acid derivatives. google.com By first converting the acid to its methyl ester and then performing the methylation, high yields of the methoxy intermediate can be achieved. google.com Subsequent amidation via aminolysis of the ester or through the acid chloride can also proceed with high efficiency. google.com For example, the aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine at 125°C resulted in an 84% yield of the corresponding amide. google.com

The use of efficient coupling reagents is another strategy to ensure high yields in the amide bond formation step. semanticscholar.org For example, the use of ethylchloroformate as a coupling reagent in the presence of triethylamine has been shown to produce N-substituted 5-chloro-2-methoxybenzamides in yields up to 94%. semanticscholar.org A facile method for the synthesis of a related compound, Betrixaban, reports a total yield of about 40% over several steps, suggesting that individual step yields are reasonably high for a multi-step synthesis. researchgate.net

The following table highlights some high-yielding reaction steps in the synthesis of this compound and its derivatives:

| Reaction | Reactants | Reagents & Conditions | Product | Yield |

| Amidation | 2-chloro-4-carbomethoxy-5-methoxybenzoic acid, Ammonia gas | Thionyl chloride, Benzene | 2-chloro-4-carbomethoxy-5-methoxybenzamide | 95% google.com |

| Amidation | 5-Chloro-2-methoxybenzoyl chloride, Phenethylamine | Benzene | N-Phenethyl-5-chloro-2-methoxybenzamide | 90% google.com |

| Amidation | 5-Chloro-2-methoxybenzoic acid, Aniline | Ethylchloroformate, Triethylamine, Dichloromethane | 5-chloro-2-methoxy-N-phenylbenzamide | 94% semanticscholar.org |

| Aminolysis | Methyl 5-chloro-2-methoxybenzoate, Phenethylamine | 125°C | N-Phenethyl-5-chloro-2-methoxybenzamide | 84% google.com |

| Methylation | 5-Chlorosalicylic acid, Dimethyl sulfate | Potassium carbonate, Acetone, Reflux | Methyl 5-chloro-2-methoxybenzoate | 95% google.com |

Strategies for Impurity Control and Mitigation of Side Reactions

Controlling impurities and mitigating side reactions are critical aspects of synthesizing this compound, particularly in large-scale production. Careful control of reaction conditions and purification methods are essential.

During the chlorination of 2-methoxybenzoic acid, the formation of isomeric or di-chlorinated by-products is a potential side reaction. To minimize these, the reaction temperature and the amount of chlorinating agent must be carefully controlled. For example, carrying out the chlorination at a low temperature (0-5°C) can help to maximize the yield of the desired mono-chlorinated product.

In the amide formation step, if the starting acid chloride is not pure, this can lead to impurities in the final product. Therefore, purification of the acid chloride intermediate, for instance by recrystallization, is an important step. google.com During amidation, slow addition of the acid chloride and temperature control can help prevent side reactions.

In the synthesis of related complex molecules, such as Betrixaban, the formation of a dechlorinated impurity has been identified as a significant issue. researchgate.netepo.org A facile synthesis method was developed to avoid this impurity, highlighting the importance of choosing the right synthetic route and reaction conditions. researchgate.net

Forced degradation studies using techniques like UPLC/MS can be employed to identify potential impurities that may form under various stress conditions. lcms.cz This information is valuable for developing robust manufacturing processes and analytical methods to ensure the purity of the final product. One common impurity that can be identified is the hydrolyzed starting material, 4-amino-5-chloro-2-methoxybenzoic acid. lcms.cz

Process Analytical Technology (PAT) Implementation in Synthesis

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comamericanpharmaceuticalreview.com The goal is to ensure final product quality through real-time measurement and control, enhancing process understanding and efficiency. mt.combruker.comresearchgate.net PAT utilizes various tools, including in-situ spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy, to monitor reaction progression, crystal form, and impurity profiles. mt.comamericanpharmaceuticalreview.com

While specific literature detailing the implementation of PAT for the synthesis of this compound is not prevalent, the principles of PAT are widely applied in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and intermediates. americanpharmaceuticalreview.comnih.gov For a compound like this compound, which serves as a building block, PAT could be employed to:

Monitor the formation of the amide bond to ensure reaction completion and minimize side products.

Control crystallization processes to obtain the desired polymorph and particle size distribution. mt.com

Ensure the safety and efficiency of subsequent transformations by monitoring reaction thermodynamics and kinetics in real-time. mt.com

The application of PAT in the synthesis of chiral compounds and other complex pharmaceutical molecules underscores its relevance for ensuring the robust and safe production of fine chemicals like this compound. nih.gov

Chemical Reactivity and Functional Group Transformations of this compound

The chemical character of this compound is defined by its three primary functional groups: the amide, the chloro substituent, and the methoxy group, all attached to a central benzene ring. Each of these sites offers opportunities for specific chemical transformations.

Reactions Involving the Amide Functional Group (e.g., N-substitution, N-acylation)

The amide functional group is a key site for derivatization. While the primary amide of this compound itself can undergo reactions, it is more common to see its precursor, 2-chloro-5-methoxybenzoic acid, used to generate a wide array of N-substituted amides.

N-Substitution: The most prevalent transformation is the formation of N-substituted benzamides. This is typically achieved by activating the corresponding carboxylic acid (2-chloro-5-methoxybenzoic acid) with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by converting it to the more reactive 5-chloro-2-methoxybenzoyl chloride. smolecule.com This activated intermediate is then reacted with a primary or secondary amine to yield the desired N-substituted product. This strategy has been used to prepare extensive libraries of compounds for biological evaluation. nih.govresearchgate.net

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-chloro-5-methoxybenzoic acid and ammonia or the corresponding amine for N-substituted variants. evitachem.com

Reduction: The amide group can be reduced to an amine functional group using powerful reducing agents such as lithium aluminum hydride. smolecule.comevitachem.com

N-Acylation: In related structures containing an amino group on the benzamide ring system, that amino group can undergo acylation, for instance with acetic anhydride, to form an acetamido derivative. chemicalbook.com

Table 1: Reactions of the Amide Functional Group

| Reaction Type | Description | Typical Reagents | Product Type |

|---|---|---|---|

| N-Substitution | Forms a secondary or tertiary amide by reacting the parent acid with an amine. | EDC, DCC, or conversion to acid chloride followed by an amine. smolecule.com | N-Alkyl/N-Aryl Benzamide |

| Hydrolysis | Cleavage of the amide bond to the parent carboxylic acid. | Acid or base (e.g., NaOH, HCl). evitachem.com | 2-Chloro-5-methoxybenzoic acid |

| Reduction | Conversion of the amide carbonyl to a methylene (B1212753) group. | Lithium aluminum hydride (LiAlH4). smolecule.comevitachem.com | (2-Chloro-5-methoxyphenyl)methanamine |

Transformations at the Chloro Position (e.g., Nucleophilic Substitution, Reduction)

The chlorine atom on the aromatic ring is another site for chemical modification, primarily through nucleophilic substitution or reduction.

Nucleophilic Aromatic Substitution: The chloro substituent can be displaced by various nucleophiles. evitachem.com This allows for the introduction of different functional groups, with common nucleophiles including amines and thiols. smolecule.comsmolecule.com Such reactions are crucial for diversifying the core structure.

Reduction: The chloro group can be removed and replaced with a hydrogen atom through reduction reactions, leading to a dechlorinated product. smolecule.com

Halogen Exchange: In the synthesis of compound libraries for structure-activity relationship (SAR) studies, the chloro group at the 5-position has been replaced with other halogens, such as bromo and iodo, to create analogues with different electronic and steric properties. nih.gov

Table 2: Reactions at the Chloro Position

| Reaction Type | Description | Example Nucleophile/Reagent | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Replacement of the chlorine atom with a nucleophile. evitachem.com | Amines, Thiols. smolecule.comsmolecule.com | 5-Amino/5-Thio-2-methoxybenzamide derivative |

| Reduction | Removal of the chlorine atom. smolecule.com | Reducing agents. | 2-Methoxybenzamide (B150088) derivative |

| Halogen Exchange | Replacement of chlorine with another halogen. nih.gov | Brominating or iodinating agents. | 5-Bromo/5-Iodo-2-methoxybenzamide derivative |

Modifications of the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can be chemically altered under certain conditions.

Oxidation/Demethylation: The methoxy group can be oxidized or cleaved to form a hydroxyl group (-OH). smolecule.com This transformation converts the methoxybenzamide into a salicylic (B10762653) acid amide derivative, which can open up further avenues for functionalization at the newly formed phenolic position.

Aromatic Ring Functionalization Studies

Beyond modifications of the existing substituents, the aromatic ring itself can be functionalized.

Electrophilic Aromatic Substitution: The benzamide ring can undergo electrophilic substitution reactions. For example, nitration of the closely related N-(diethylaminoethyl)-2-methoxy-4-acetaminobenzamide using fuming nitric acid introduces a nitro group onto the ring at the 5-position. google.com Similarly, chlorination can be achieved by passing chlorine gas through a solution of the substrate. chemicalbook.comgoogle.com The positions of these substitutions are directed by the existing activating (methoxy) and deactivating (chloro, amide) groups.

Palladium-Catalyzed C-H Functionalization: While not specifically documented for this compound, modern synthetic methods involving palladium-catalyzed C-H activation are widely used to functionalize aromatic rings. researchgate.net Such strategies could potentially be applied to forge new carbon-carbon or carbon-heteroatom bonds at available positions on the ring, guided by the directing effect of the amide or methoxy groups. mdpi.com

Derivatization Strategies for Library Synthesis

This compound and its parent acid are valuable scaffolds in the generation of chemical libraries for drug discovery and agrochemical research. researchgate.net The intermediate derivatization method (IDM), where a key intermediate is used to construct a diverse range of molecules, is a highly efficient approach in this context. researchgate.net

The primary strategies for creating a library from this scaffold include:

Amide N-Substitution: The most common approach involves coupling 2-chloro-5-methoxybenzoic acid with a large and diverse collection of primary and secondary amines. This allows for systematic exploration of the chemical space around the amide nitrogen, which is often crucial for interaction with biological targets. nih.govacs.org For example, a library of benzamides was prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and various 6-amino-1,4-dialkylhexahydro-1,4-diazepines to explore dual antagonists for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Aromatic Ring Modification: A secondary strategy involves altering the substitution pattern on the aromatic ring. As mentioned, this can involve replacing the chloro group with other functionalities via nucleophilic substitution or creating analogues with different halogens (bromo, iodo) to fine-tune the electronic properties and binding interactions of the molecule. nih.gov

Multi-Component Reactions: Complex derivatives can be synthesized in a stepwise fashion. For instance, 2-chloro-N-(4-acetylphenyl)-5-methoxybenzamide has been used as a starting material to build chalcone-like structures, which are then cyclized with reagents like hydrazine (B178648) or phenylhydrazine (B124118) to create libraries of pyrazoline-containing benzamides. researchgate.net

Table 3: Examples of Derivatization for Library Synthesis

| Core Scaffold | Reactant/Modification | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-Amino-5-chloro-2-methoxybenzoic acid | 1-Ethyl-4-methylhexahydro-1,4-diazepine | N-(Hexahydro-1,4-diazepin-6-yl)benzamides | nih.gov |

| N-(4-Acetylphenyl)-5-chloro-2-methoxybenzamide | Substituted Benzaldehydes, then Hydrazine Hydrate (B1144303) | Pyrazoline-containing benzamides | researchgate.net |

| 2-Chloro-5-methoxybenzoic acid | Pyridin-2-ylmethylamine | N-(Pyridin-2-ylmethyl)benzamide | smolecule.com |

| 2-Chloro-5-methoxybenzoic acid | Isopropylamine | N-Isopropylbenzamide | evitachem.com |

Design and Synthesis of N-Substituted this compound Derivatives

A primary strategy for derivatizing this compound involves the modification of the amide (-CONH₂) group. This is typically achieved by creating an amide linkage between 2-chloro-5-methoxybenzoic acid (or its activated form, such as an acyl chloride) and a variety of primary or secondary amines. This approach allows for the introduction of a wide range of substituents at the N-position, leading to the generation of large and diverse compound libraries.

The general synthetic approach commences with 2-chloro-5-methoxybenzoic acid. This starting material can be converted to its more reactive acyl chloride, commonly using thionyl chloride (SOCl₂), which is then reacted with a desired amine in the presence of a base to yield the N-substituted benzamide derivative. semanticscholar.org Alternatively, direct amide coupling reactions between the carboxylic acid and an amine can be facilitated by coupling agents. researchgate.net

One area of investigation has been the synthesis of N-aryl and N-alkylaryl derivatives. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized. semanticscholar.orgresearchgate.net The synthesis involved reacting 5-chloro-2-methoxybenzoic acid with aniline, followed by chlorosulfonation and subsequent reaction with various amines. semanticscholar.orgresearchgate.net This modular synthesis allows for the introduction of diverse functionalities on the terminal sulfonamide group.

Another example is the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide. This compound is prepared through the aminolysis of methyl 5-chloro-2-methoxybenzoate with phenethylamine. google.com The starting methyl ester is obtained by the methylation of 5-chlorosalicylic acid. google.com

The following table summarizes representative examples of N-substituted this compound derivatives.

| Derivative Name | Starting Materials | Reagents and Conditions | Reference |

| 5-chloro-2-methoxy-N-phenylbenzamide | 5-chloro-2-methoxybenzoic acid, aniline | Ethylchloroformate, triethylamine, DCM, rt, 3 h | semanticscholar.org |

| 5-chloro-N-(4-(N-propylsulphamoyl)phenyl)-2-methoxybenzamide | 4-(5-chloro-2-methoxybenzamido)benzenesulphonyl chloride, propylamine | Sodium carbonate, THF/H₂O (2:1), rt, 12 h | researchgate.net |

| N-phenethyl-5-chloro-2-methoxybenzamide | Methyl-5-chloro-2-methoxybenzoate, phenethylamine | Aminolysis | google.com |

| 5-chloro-N-(4-(N-(2-ethylphenyl)sulphamoyl)phenyl)-2-methoxybenzamide | 4-(5-chloro-2-methoxybenzamido)benzenesulphonyl chloride, 2-ethylaniline | Sodium carbonate, THF/H₂O (2:1), rt, 24 h | semanticscholar.org |

Introduction of Diverse Heterocyclic Moieties (e.g., Pyrazoline, Thiadiazole, Oxadiazole, Thienopyrimidine)

A significant focus in the chemical transformation of this compound has been the incorporation of various heterocyclic rings. This is often achieved by first synthesizing an N-substituted derivative that contains a reactive functional group, which then serves as a handle for subsequent cyclization reactions to build the heterocyclic system.

Pyrazoline Derivatives:

A common route to pyrazoline-containing compounds starts with the synthesis of chalcone-like precursors. For example, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide can be used as a starting material. researchgate.netdntb.gov.uascialert.net This compound is reacted with various aromatic aldehydes to form N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides. These acryloyl derivatives then undergo cyclization with hydrazine hydrate or substituted hydrazines to yield the corresponding pyrazoline derivatives. researchgate.netdntb.gov.uaresearchgate.net The reaction with hydrazine hydrate typically proceeds in a solvent like dioxane. researchgate.netresearchgate.net Further modification of the pyrazoline ring, such as N-acetylation, can be achieved using acetyl chloride. researchgate.netresearchgate.net

Thiadiazole and Oxadiazole Derivatives:

The synthesis of thiadiazole and oxadiazole derivatives linked to the this compound scaffold has also been explored. For instance, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- researchgate.netCurrent time information in Bangalore, IN.nih.govoxadiazoles have been synthesized. researchgate.netdergipark.org.tr The key step in this synthesis is the cyclization of N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazides using phosphorus oxychloride. researchgate.net The synthesis of the precursor hydrazide involves the reaction of a corresponding ester with hydrazine hydrate.

While direct synthesis from this compound is not always the starting point, general methods for synthesizing thiadiazole derivatives often involve the reaction of a substituted benzoyl chloride with thiosemicarbazide, followed by cyclization. nih.govdergipark.org.tr Similarly, 1,3,4-oxadiazoles can be prepared from hydrazones through oxidative cyclization or by heating an acyl-hydrazide with phosphorus oxychloride. ptfarm.plijper.org For example, 2,5-disubstituted-1,3,4-oxadiazoles can be synthesized by heating an associated acyl-hydrazide with phosphorus oxychloride. ijper.org

Thienopyrimidine Derivatives:

Thienopyrimidine moieties have been successfully appended to structures related to the core of interest. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized by the condensation of 3-methoxybenzoic acid with N¹-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine. tandfonline.com The synthesis of the thienopyrimidine core itself often starts from a substituted aminothiophene ester. tandfonline.comnih.gov For instance, methyl 3-aminothiophene-2-carboxylate can be converted to the corresponding thienopyrimidinone through reaction with urea, followed by chlorination with phosphorus oxychloride. tandfonline.com This chloro-substituted thienopyrimidine can then be reacted with a suitable amine-containing derivative of this compound to form the final product.

The following table summarizes the synthesis of various heterocyclic derivatives incorporating the this compound or a closely related methoxybenzamide structure.

| Heterocycle | Synthetic Approach | Key Intermediates | Reagents and Conditions | Reference |

| Pyrazoline | Cyclization of chalcone (B49325) derivatives | N¹-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides | Hydrazine hydrate, dioxane | researchgate.netresearchgate.net |

| 1,3,4-Oxadiazole | Cyclization of acyl-hydrazides | N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazides | Phosphorus oxychloride, 120°C | researchgate.net |

| Thieno[3,2-d]pyrimidine | Condensation reaction | N¹-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine, 3-methoxybenzoic acid | Condensation | tandfonline.com |

| Thieno[2,3-d]pyrimidine | Cyclization of aminothiophene derivatives | 2-chloro thieno[2,3-d]pyrimidin-4-amine, 4-methoxy benzoic acid | Acid-amine coupling | thepharmajournal.com |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Methoxybenzamide and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a complete structural map.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 2-Chloro-5-methoxybenzamide, distinct signals are expected for the aromatic protons, the amide protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—specifically, the chloro, methoxy, and benzamide (B126) groups.

The aromatic region would likely display three signals corresponding to the protons at positions 3, 4, and 6 of the benzene ring.

The proton at position 6 (H-6) is expected to appear as a doublet, influenced by the adjacent proton at position 4.

The proton at position 4 (H-4) would likely be a doublet of doublets due to coupling with the protons at positions 3 and 6.

The proton at position 3 (H-3) should appear as a doublet, coupled to the proton at position 4.

The methoxy group (-OCH₃) protons are anticipated to produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The amide (-CONH₂) protons would likely appear as two broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.0 - 7.2 | d |

| H-4 | 7.3 - 7.5 | dd |

| H-6 | 7.6 - 7.8 | d |

| -OCH₃ | 3.8 - 4.0 | s |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbonyl carbon of the amide group is characteristically found far downfield.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 130 - 135 |

| C-2 | 128 - 132 |

| C-3 | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 | 155 - 160 |

| C-6 | 112 - 117 |

| -C=O | 165 - 170 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon (C-3, C-4, and C-6) by correlating them to their attached protons (H-3, H-4, and H-6, respectively). The methoxy carbon would also show a correlation to the methoxy protons.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₈H₈ClNO₂. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Calculated Exact Masses for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (³⁵Cl) | C₈H₈³⁵ClNO₂ | 185.02436 |

| [M]⁺ (³⁷Cl) | C₈H₈³⁷ClNO₂ | 187.02141 |

| [M+H]⁺ (³⁵Cl) | C₈H₉³⁵ClNO₂ | 186.03218 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion (MS/MS) provides valuable structural information. The fragmentation of benzamides often involves the cleavage of the amide bond. nih.govrsc.org

A primary fragmentation pathway for protonated this compound would be the loss of ammonia (B1221849) (NH₃) to form the 2-chloro-5-methoxybenzoyl cation. nih.govresearchgate.net This acylium ion is a prominent fragment in the mass spectra of benzamides. nih.govresearchgate.net Further fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation.

Proposed ESI-MS Fragmentation of this compound

| m/z (for ³⁵Cl) | Proposed Fragment |

|---|---|

| 186 | [M+H]⁺ |

| 169 | [M+H - NH₃]⁺ |

This detailed spectroscopic analysis, combining various NMR and MS techniques, allows for the comprehensive structural characterization of this compound and its derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and studying molecular structures. americanpharmaceuticalreview.com While a dedicated, complete experimental spectrum for this compound is not extensively published, analysis of related substituted benzamides allows for a detailed assignment of its expected vibrational modes. ias.ac.inresearchgate.net Density Functional Theory (DFT) calculations on similar molecules, such as 3-amino-4-methoxy benzamide and 2-amino-5-chloro benzonitrile, provide a theoretical basis for frequency assignments. ias.ac.innih.gov

The vibrational spectrum of this compound is characterized by the distinct frequencies of its functional groups. The amide group (-CONH2) gives rise to prominent bands, including N-H stretching, C=O stretching, and N-H bending vibrations. The aromatic ring exhibits characteristic C-H and C-C stretching and bending modes. Substituents on the ring, namely the chloro and methoxy groups, also have signature vibrations.

Key expected vibrational modes for this compound are summarized below, based on studies of analogous compounds. nipne.romdpi.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |

| N-H Asymmetric Stretch | ~3400-3500 | IR/Raman | Typical for primary amides. |

| N-H Symmetric Stretch | ~3200-3400 | IR/Raman | Often appears as a shoulder on the asymmetric band. |

| Aromatic C-H Stretch | ~3000-3100 | IR/Raman | Multiple weak to medium bands are expected. |

| C=O Stretch (Amide I) | ~1650-1680 | IR/Raman | A very strong band, sensitive to hydrogen bonding. |

| N-H Bending (Amide II) | ~1600-1640 | IR/Raman | Strong in IR, variable in Raman. |

| Aromatic C=C Stretch | ~1400-1600 | IR/Raman | Multiple bands indicating the aromatic ring structure. |

| C-O-C Asymmetric Stretch | ~1200-1275 | IR/Raman | Characteristic of the methoxy group. |

| C-O-C Symmetric Stretch | ~1000-1075 | IR/Raman | Characteristic of the methoxy group. |

| C-Cl Stretch | ~600-800 | IR/Raman | Strong band, position can be influenced by substitution pattern. nipne.ro |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, crystal packing, and intermolecular forces.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. While the specific crystal structure of this compound is not publicly available, analysis of closely related derivatives provides a clear indication of its likely structural features. For instance, the crystal structure of (E)-N′-(2-Chloro-5-nitrobenzylidene)-3-methoxybenzohydrazide monohydrate, a compound sharing a substituted chlorobenzyl moiety, has been determined. nih.gov This and other similar structures, like 2-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, reveal common crystallographic patterns. scilit.com

Typically, such benzamide derivatives crystallize in common space groups like P21/c or triclinic systems. nih.govmdpi.com The crystallographic data for a representative related compound are presented below.

| Parameter | (E)-N′-(2-Chloro-5-nitrobenzylidene)-3-methoxybenzohydrazide monohydrate nih.gov |

| Chemical Formula | C₁₅H₁₂ClN₃O₄·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.176 |

| b (Å) | 7.179 |

| c (Å) | 15.395 |

| α (°) | 83.820 |

| β (°) | 89.953 |

| γ (°) | 80.190 |

| Volume (ų) | 776.8 |

| Z | 2 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The solid-state architecture of benzamides is predominantly governed by a network of intermolecular interactions, with hydrogen bonding being the most significant. The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.

Crystal Packing and Conformational Analysis

The interplay of hydrogen bonds and other weak interactions determines the crystal packing. In many benzamide derivatives, the molecules arrange into layered or herringbone patterns. The conformation of the molecule, particularly the dihedral angle between the plane of the phenyl ring and the amide group, is a critical factor. This torsion is influenced by the steric and electronic effects of the ring substituents. In (E)-N′-(2-Chloro-5-nitrobenzylidene)-3-methoxybenzohydrazide, the two benzene rings are nearly coplanar, with a small dihedral angle of 3.6°. nih.gov This planarity facilitates efficient packing and π-π stacking interactions.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. uomphysics.net By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it is possible to identify specific regions involved in close contacts. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.

For related molecules, Hirshfeld analysis reveals the dominant role of specific interactions. researchgate.netnih.gov The primary contributions to the crystal packing typically come from H···H, O···H/H···O, and C···H/H···C contacts. For example, in N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, the most significant contacts are H···O/O···H (30.5%), H···H (29.0%), and H···C/C···H (28.2%). researchgate.net This quantitative data underscores the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure.

| Interaction Type | Typical Contribution (%) |

| H···H | 25 - 40 |

| O···H / H···O | 20 - 35 |

| C···H / H···C | 15 - 30 |

| Cl···H / H···Cl | 5 - 10 |

Polymorphism and Co-crystallization Studies of Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in benzamides. researchgate.neted.ac.uk The parent compound, benzamide, itself is known to have at least three polymorphs, the structures of which were a subject of study for over a century. researchgate.net Different polymorphs can exhibit distinct physical properties, and their formation can be influenced by crystallization conditions such as solvent and temperature.

Studies on substituted benzamides show that even minor changes to the molecular structure can significantly alter the preferred packing motif and lead to different polymorphic forms. acs.org For instance, N-(1,3-thiazol-2-yl)benzamide exists in at least three polymorphic forms, each with a unique arrangement of hydrogen-bonded dimers. mdpi.com The introduction of substituents like chloro and methoxy groups on the benzamide ring can influence the hydrogen bonding patterns and steric requirements, potentially leading to the formation of novel polymorphs or making certain packing arrangements more favorable than others.

Analytical Method Development for Purity and Quantitative Determination

The development of robust and reliable analytical methods is crucial for the pharmaceutical industry to ensure the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. For this compound and its derivatives, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for quantitative determination and purity assessment. These methods are rigorously validated to meet regulatory standards, ensuring they are suitable for their intended purpose.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives. The development of an HPLC method involves a systematic approach to optimize the separation of the main compound from any impurities or degradation products. ekb.eg The method is then validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its reliability, accuracy, and precision. ijpsonline.comnih.gov

A typical reversed-phase HPLC (RP-HPLC) method is often employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. ijpsonline.com The separation is achieved by optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to obtain symmetrical peaks with adequate resolution. lcms.cz

Chromatographic Conditions:

The selection of appropriate chromatographic conditions is the first step in method development. For substituted benzamides, a C18 column is frequently used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ekb.egijpsonline.com UV detection is commonly employed, with the wavelength selected at the maximum absorbance of the analyte to ensure high sensitivity. ijpsonline.com

Table 1: Example of HPLC Chromatographic Conditions for Benzamide Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm) ijpsonline.com |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 50:50 v/v) ijpsonline.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 20 µL ijpsonline.com |

| Detection | UV at 248 nm ijpsonline.com |

| Column Temperature | 45 °C lcms.cz |

Method Validation:

Once the chromatographic conditions are optimized, the method undergoes validation to ensure its performance characteristics are acceptable for routine use. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ekb.eg

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is typically evaluated over a range of concentrations and demonstrated by a high correlation coefficient (r² > 0.999). ijpsonline.comnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.govnih.gov The relative standard deviation (%RSD) should typically be less than 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.com

Table 2: Summary of HPLC Method Validation Parameters for Benzamide Derivatives

| Validation Parameter | Typical Finding | Source |

|---|---|---|

| Linearity Range | 2-10 µg/mL | ijpsonline.com |

| Correlation Coefficient (r²) | ≥0.997 | ijpsonline.com |

| Accuracy (Recovery %) | 93.1–110.2% | nih.gov |

| Precision (%RSD) | < 2.0% | nih.gov |

| Limit of Detection (LOD) | 0.26 µg/mL | ijpsonline.com |

| Limit of Quantification (LOQ) | 0.80 µg/mL | ijpsonline.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. It is particularly suitable for the analysis of volatile impurities or for analytes that can be chemically modified to become volatile. chromatographyonline.com For many substituted benzamides, which may have low volatility due to polar functional groups (e.g., -NH2, -CONH-), direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. jfda-online.com

To overcome these limitations, a crucial step known as derivatization is employed. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic properties for GC analysis. jfda-online.comresearchgate.net The process typically targets active hydrogen atoms in functional groups like amines, amides, and hydroxyls, replacing them with less polar, bulkier groups. jfda-online.com

Common derivatization techniques include:

Silylation: This is one of the most common methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. researchgate.net

Acylation: This technique introduces an acyl group. Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are used to form stable, volatile derivatives that are also highly sensitive to electron capture detection (ECD). jfda-online.comscispace.com

Alkylation: This method involves replacing an active hydrogen with an alkyl group. jfda-online.com

The choice of derivatization reagent depends on the functional groups present in the molecule and the desired analytical outcome. researchgate.net Following derivatization, the sample is injected into the GC, where the volatile derivatives are separated on a capillary column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 3: Common Derivatization Reagents for GC Analysis

| Derivatization Method | Reagent | Target Functional Groups |

|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides researchgate.net |

| Acylation | PFPA (Pentafluoropropionic anhydride) | Amines, Alcohols, Phenols jfda-online.comscispace.com |

| Acylation | Acetic Anhydride | Primary and Secondary Amines, Alcohols scispace.com |

| Alkylation | TMAH (Trimethylanilinium hydroxide) | Carboxylic Acids jfda-online.com |

Computational Chemistry and in Silico Modeling of 2 Chloro 5 Methoxybenzamide Systems

Quantum Chemical Studies

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of 2-Chloro-5-methoxybenzamide at the molecular level. These methods offer a detailed picture of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Properties and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and electronic properties of chemical compounds. By solving the Schrödinger equation through approximations of the electron density, DFT provides a balance between computational cost and accuracy. For molecules related to this compound, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G*), are employed to optimize the molecular structure, predicting bond lengths and angles. researchgate.netmdpi.com These optimized geometries represent the most stable conformation of the molecule and serve as the foundation for further computational analysis. researchgate.netmdpi.com

DFT also allows for the calculation of various electronic properties that are crucial for understanding a molecule's behavior. These properties include the distribution of electron density, which can reveal the most electron-rich and electron-poor regions of the molecule. This information is vital for predicting how the molecule will interact with other molecules, including biological targets. The use of DFT provides a remarkable balance between computational cost and accuracy for these predictions. uci.edu

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For derivatives of this compound, FMO analysis can help to understand their reactivity and potential to interact with biological macromolecules. The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. readthedocs.io The MEP map is plotted onto the electron density surface, using a color-coded scheme to represent different potential values. uni-muenchen.de Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov

For this compound and its analogs, MEP analysis is crucial for identifying the reactive sites and understanding intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For example, the MEP can highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors. This information is invaluable for predicting how the molecule will bind to a protein's active site. uni-muenchen.deresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as a this compound derivative, with a biological target, typically a protein.

Protein-Ligand Docking for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. unibo.it This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to propose the binding mode of a potential drug molecule.

Derivatives of this compound have been the subject of docking studies against a variety of protein targets implicated in different diseases. These targets include:

Dopamine (B1211576) D2 receptor: Docking studies have been used to investigate the binding of benzamide (B126) derivatives to the D2 dopamine receptor, a key target in the treatment of neuropsychiatric disorders. mdpi.comnih.govresearchgate.net

5-HT3 receptor: The interaction of benzamide analogs with the 5-HT3 receptor, involved in nausea and vomiting, has also been explored through molecular modeling. acs.org

Smoothened (Smo): In the context of cancer, docking simulations have been employed to understand how 2-methoxybenzamide (B150088) derivatives inhibit the Smoothened receptor, a key component of the Hedgehog signaling pathway. nih.govrsc.org

Tubulin: The potential of benzamide derivatives to interact with tubulin, a protein crucial for cell division and a target for anticancer drugs, has been assessed using docking. researchgate.net

NLRP3 Inflammasome: The NLRP3 inflammasome is a key player in inflammation, and docking studies have been used to identify and characterize inhibitors, including those with a benzamide scaffold. nih.govresearchgate.netmdpi.com

P2X7 receptor: The P2X7 receptor is another important target in inflammation and neurological disorders. Docking simulations have helped in understanding the binding of this compound derivatives to this receptor. mdpi.comiu.edu

Identification of Key Binding Poses and Interactions

Successful docking simulations not only predict the binding affinity of a ligand but also reveal the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this scaffold can serve as a starting point for discovering new, more potent, or selective ligands.

Databases such as ZINC, which is a free repository of commercially available compounds for virtual screening, contain derivatives of this compound like 'N-[2-chloro5-(propanoylamino)phenyl]-2-methoxybenzamide'. ontosight.ai Researchers can screen these extensive databases using two primary approaches:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target. Molecules from the database are computationally "docked" into the binding site of the target, and scoring functions are used to estimate the binding affinity. This approach has been successfully used to identify novel inhibitors for various targets, including tubulin, by screening for compounds with specific scaffolds. semanticscholar.org For this compound derivatives, if the 3D structure of a target like a dopamine receptor or a cancer-related protein is known, SBVS can identify new potential binders.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses a set of known active compounds (ligands) as a reference. The database is then searched for molecules with similar properties, such as shape, size, and pharmacophoric features. unlp.edu.ar For example, known active benzamide derivatives can be used to build a query to find novel compounds with potentially similar biological activity. unlp.edu.ar

These screening methods are instrumental in narrowing down vast chemical libraries to a manageable number of promising candidates for further synthesis and biological evaluation, accelerating the pace of drug discovery. unlp.edu.arnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modelingsemanticscholar.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to understand how the chemical structure of a compound influences its biological activity.

For derivatives of this compound, extensive SAR studies have been conducted. These studies reveal that even minor modifications to the core structure can significantly impact biological activity. For instance, the 4-amino-5-chloro-2-methoxybenzoyl group is a key component in compounds designed as gastric prokinetic agents and dopamine D2 receptor antagonists. nih.gov

Key SAR findings for this compound derivatives include:

Substituents on the Benzoyl Moiety: Modification of substituents on the benzoyl group markedly influences activity. nih.gov Altering the substituent at the 5-position (where the chloro group resides) can lead to a marked increase in dopamine D2 receptor binding affinity. nih.gov Replacing the chloro group with bromo or iodo analogues can result in significantly higher affinity for the D2 receptor compared to the parent compound. nih.gov

Amine Moiety: The nature of the amine group attached to the benzamide is critical. In the search for dual dopamine D2 and serotonin (B10506) 5-HT3 receptor antagonists, a 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine moiety. nih.gov

4-Position Amino Group: Introducing a methyl group on the nitrogen atom at the 4-position of the benzoyl ring can increase dopamine D2 receptor affinity. nih.gov

Stereochemistry: The stereochemistry of the molecule can dramatically alter its pharmacological profile. The (R)-enantiomer of one derivative exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist. nih.gov

The following table summarizes selected SAR findings from various studies on this compound derivatives.

| Core Scaffold | Modification | Biological Target/Activity | Observed Effect | Reference |

| 4-amino-5-chloro-2-methoxybenzamide (B2938741) | Substitution at the 5-position (e.g., bromo, iodo) | Dopamine D2 Receptor | Marked increase in binding affinity | nih.gov |

| 4-amino-5-chloro-2-methoxybenzamide | Methylation of the 4-amino group | Dopamine D2 Receptor | Increased binding affinity | nih.gov |

| 5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | (S)-enantiomer with N-(1-benzyl-3-pyrrolidinyl) side chain | Dopamine D3/D4 Receptors | High affinity and potent antipsychotic activity | acs.org |

| 4-amino-5-chloro-2-methoxybenzamide | Coupling with N-[(4-benzyl-2-morpholinyl)methyl] side chain | Gastric Prokinetic Activity | Potent and selective activity | nih.gov |

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | Various substitutions on the sulphamoylphenyl moiety | Anticancer (A2780, HCT-116 cell lines) | Varied anti-proliferative activity, identifying potent derivatives | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating mathematical models that correlate the chemical structure with biological activity. nih.gov These models use molecular descriptors (physicochemical properties, topological indices, etc.) to predict the activity of novel compounds. For example, 3D-QSAR models can be generated to explore which molecular properties have the highest influence on a specific biological activity, such as antioxidative or antiproliferative effects. nih.gov QSAR models have been developed to predict the toxicity of various chemical classes, demonstrating their utility in ecological risk assessment. scispace.com For this compound derivatives, QSAR models could be developed to predict receptor affinity or anticancer potency, guiding the design of more effective compounds.

Deriving Pharmacophore Models from Computational Dataresearchgate.net

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These models are derived from computational analysis of a set of known active ligands.

The process of generating a pharmacophore model typically involves:

Selection of a Training Set: A group of molecules with known high affinity for the target of interest is selected. ugm.ac.id For this compound, this could include the most potent derivatives identified in SAR studies. nih.govacs.org

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification and Alignment: Common chemical features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and methoxy (B1213986) group), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions (e.g., the chlorophenyl ring), and aromatic rings are identified. ugm.ac.id The molecules are then superimposed in 3D space to find a common arrangement of these features.

Model Generation and Validation: A hypothesis or model is generated that encapsulates these key features and their spatial relationships. ugm.ac.id This model is then validated by testing its ability to distinguish known active compounds from inactive ones (decoys) in a database. A good model will have high sensitivity (correctly identifies actives) and specificity (correctly rejects inactives). ugm.ac.id

For this compound, a derived pharmacophore model could highlight the importance of the methoxy group as a hydrogen bond acceptor, the amide linker for specific hydrogen bonding interactions, and the chloro-substituted phenyl ring for hydrophobic or aromatic interactions. ugm.ac.id This model can then be used as a 3D query in virtual screening to discover novel molecules from different chemical classes that fit the pharmacophoric requirements. ugm.ac.id

Prediction of Biological Activity Profiles and ADMET Propertiesnih.gov

In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later development stages. skemman.is

Computational tools and web servers (e.g., SwissADME) are widely used to calculate key molecular descriptors that influence ADMET properties. d-nb.info For derivatives of this compound, these predictive studies are crucial. For instance, in silico ADMET predictions have been performed for related sulfonamide derivatives, helping to recommend specific compounds as candidates for further in vivo testing. nih.govresearchgate.net

A key component of this analysis is assessing "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. skemman.isd-nb.info This rule suggests that orally active drugs generally possess certain physicochemical properties. skemman.is

The table below outlines key ADMET-related properties that are commonly predicted using computational methods.

| Property | Description | Significance in Drug Development | Reference |

| Molecular Weight (MW) | The mass of one mole of the substance. | Lower MW (< 500 g/mol ) is generally preferred for better absorption and diffusion. | d-nb.info |

| logP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity (fat-solubility). | An optimal logP (typically < 5) is needed to balance solubility and membrane permeability. | d-nb.info |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds in a molecule. | Fewer HBDs (≤ 5) are favorable for passive diffusion across membranes. | skemman.is |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms in a molecule. | Fewer HBAs (≤ 10) are preferred for better membrane permeability. | skemman.is |

| Topological Polar Surface Area (TPSA) | The surface area of a molecule contributed by polar atoms. | TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA < 140 Ų is often desired. | d-nb.info |

| Number of Rotatable Bonds (nRotb) | The count of bonds that allow free rotation. | Fewer rotatable bonds (< 10) are associated with better oral bioavailability. | d-nb.info |

| Aqueous Solubility (logS) | The predicted solubility of the compound in water. | Adequate solubility is essential for absorption and formulation. | - |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. | d-nb.info |

By computationally evaluating these properties for novel this compound derivatives, researchers can prioritize compounds that not only have high potency but also possess the necessary pharmacokinetic characteristics to become successful drugs. nih.govresearchgate.net

In Vitro Biological Activity and Mechanistic Elucidation of 2 Chloro 5 Methoxybenzamide Derivatives

Target Identification and Receptor Binding Studies

Research into 2-chloro-5-methoxybenzamide derivatives has identified several proteins and signaling pathways where these compounds exhibit notable activity. The following sections detail the specific binding affinities and inhibitory actions discovered through in vitro assays.

Neurotransmitter Receptor Binding Affinities (e.g., Dopamine (B1211576) D2, Serotonin (B10506) 5-HT3)

While the broader class of benzamide (B126) derivatives is well-known for its interaction with neurotransmitter receptors, particularly dopamine D2 receptors, specific binding affinity data (such as Ki or IC₅₀ values) for this compound derivatives at dopamine D2 or serotonin 5-HT3 receptors are not extensively detailed in the available scientific literature. The pharmacological profiles of substituted benzamides are heavily influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen, meaning that direct extrapolation from other benzamide compounds is not feasible without specific experimental data.

Inhibition of Key Enzymes and Signaling Proteins (e.g., Bruton's Tyrosine Kinase (BTK), specific metabolic enzymes)

Investigations into the enzymatic inhibition profile of this chemical family have yielded specific findings, particularly concerning metabolic enzymes.

Bruton's Tyrosine Kinase (BTK): There is currently a lack of specific published research detailing the direct inhibitory activity of this compound derivatives against Bruton's Tyrosine Kinase (BTK). While BTK remains a critical target in oncology and immunology, this particular chemical scaffold has not been prominently featured as an inhibitor in the reviewed literature.

Metabolic Enzymes: A study on a series of related compounds, specifically 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, demonstrated inhibitory potential against the digestive enzymes α-glucosidase and α-amylase. nih.gov These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. The most potent compound in the series, featuring a 2-methyl-5-nitrophenyl group on the amide nitrogen, showed significantly higher inhibitory activity against both enzymes compared to the standard drug acarbose. nih.gov

Inflammasome Pathway Modulation (e.g., NLRP3 Inflammasome)

Derivatives of 2-methoxybenzamide (B150088) have been identified as inhibitors of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).

One such derivative, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, was developed as a novel small-molecule inhibitor of the NLRP3 inflammasome. In in vitro models using mouse J774A.1 macrophages stimulated with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP), this compound effectively inhibited the release of IL-1β. Another study focused on a different chemical scaffold based on the 2-methoxybenzamide structure also reported the successful design of potent NLRP3 inflammasome inhibitors, with one lead compound, YQ128, demonstrating an IC₅₀ of 0.30 µM for IL-1β production.

Hedgehog Signaling Pathway Antagonism

A significant area of research for 2-methoxybenzamide derivatives has been their role as antagonists of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis. These derivatives were designed as inhibitors that target the Smoothened (Smo) receptor, a key signal transducer in the Hh pathway.

In a Gli-luciferase reporter assay, a series of novel 2-methoxybenzamide derivatives showed potent Hh pathway inhibition, with most compounds exhibiting IC₅₀ values in the submicromolar range. The molecular mechanism for this inhibition was identified as the blockade of the Smo receptor, which prevents its translocation into the primary cilium—an essential step for pathway activation.

| Compound | IC₅₀ (µM) in Gli-luc Reporter Assay | Reference |

|---|---|---|

| Compound 21 | 0.03 | nih.gov |

P2X7 Receptor Antagonism

The this compound moiety is a structural component of antagonists developed for the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory responses, including the processing and release of IL-1β. Pharmacological evaluations have confirmed that compounds incorporating this benzamide structure can act as potent P2X7 receptor antagonists, capable of inhibiting processes such as BzATP-mediated pore formation in THP-1 monocytes.

Cellular Level Mechanistic Investigations

The in vitro biological activities of this compound derivatives are rooted in distinct cellular mechanisms.

For compounds targeting the Hedgehog signaling pathway , the primary cellular mechanism is the prevention of the Smoothened (Smo) protein's accumulation within the primary cilium upon pathway stimulation. nih.gov This action effectively halts the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for promoting the expression of genes involved in cell proliferation and survival.

In the context of NLRP3 inflammasome modulation , the derivatives operate by directly or indirectly interfering with the assembly and activation of the inflammasome complex. This leads to a measurable reduction in the cleavage of pro-caspase-1 to its active form, caspase-1. As a result, the maturation and secretion of the highly pro-inflammatory cytokine IL-1β from immune cells like macrophages are significantly diminished.

For a related series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives evaluated for anticancer properties, cellular mechanistic studies in human pancreatic carcinoma (MIA PaCa-2) cells revealed that the lead compound induced cell cycle arrest at the G2/M phase and triggered apoptosis.

Collectively, these investigations highlight that the this compound scaffold serves as a versatile template for developing potent and selective modulators of diverse and therapeutically relevant cellular pathways.

Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have been the subject of investigation for their potential as anticancer agents. Studies have revealed that these compounds exhibit antiproliferative activity against a range of human cancer cell lines. The efficacy of these derivatives is often contingent on the specific structural modifications made to the parent molecule.

For instance, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which incorporate a related chloro-substituted aromatic structure, were tested for their effects on the growth of breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. mdpi.com The results indicated that cytotoxic activity was predominantly observed in compounds containing a hydroxyl group. mdpi.com Specifically, derivatives 20 and 24 demonstrated significant cytotoxic properties, with mean IC₅₀ values of 12.8 µM and 12.7 µM, respectively, across the three cell lines. mdpi.com The colon cancer cell line, HCT-116, showed particular sensitivity to compounds with a hydroxyl-substituted phenyl ring. mdpi.com

Similarly, research into N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs demonstrated dose-dependent inhibition of cell viability in Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. nih.gov The presence of chloride substitutes on the benzamidoxime (B57231) structure was associated with a strong decrease in cancer cell growth. nih.gov Further studies on other benzamide derivatives have also highlighted their potential to inhibit cancer cell proliferation, with some compounds showing greater efficacy than established agents like curcumin. mdpi.com For example, two hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, showed potent antitumor activity against melanoma cells with IC₅₀ values of 1.7 ± 0.5 μM and 2.0 ± 0.7 μM, while exhibiting no toxicity to normal fibroblasts up to 32 µM. mdpi.com

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Derivative 20 | HCT-116, HeLa, MCF-7 (Mean) | 12.8 | mdpi.com |

| Derivative 24 | HCT-116, HeLa, MCF-7 (Mean) | 12.7 | mdpi.com |

| Derivative 30 | HCT-116 | 8 | mdpi.com |

| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 | mdpi.com |

Mechanisms of Cell Growth Inhibition (e.g., Cell Cycle Arrest at G2/M phase, Apoptosis Induction)

The antiproliferative effects of this compound and related derivatives are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Several studies have shown that these compounds can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their division and proliferation. For example, certain methoxy- and fluoro-chalcone derivatives have been found to induce cell cycle arrest at the S-G2/M phase in human melanoma A375 cells. nih.gov Similarly, novel benzimidazole (B57391) derivatives have been shown to dose-dependently arrest the G2/M phase of the cell cycle. nih.gov Other related compounds have demonstrated the ability to arrest the cell cycle at the G1, S, and G2 phases in various cancer cell lines, including lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells. mdpi.commdpi.com

In addition to cell cycle arrest, these derivatives can trigger apoptosis. The induction of apoptosis is a key mechanism for eliminating cancerous cells. Studies have shown that treatment with certain benzamide derivatives leads to an increase in the proportion of apoptotic cells. researchgate.net This is often confirmed through assays that detect markers of apoptosis, such as the activation of caspases (e.g., caspase-3) and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.comnih.gov For example, some chalcone (B49325) derivatives were found to significantly activate caspase-3, leading to subsequent apoptosis. nih.gov The pro-apoptotic activity of these compounds can also involve the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. mdpi.comnih.gov

Inhibition of Tubulin Polymerization